4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBZOBNXFEPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorophenol with 3-chloro-4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzoic acid.
Reduction: 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning: The 3-chloro-4-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from analogs like 4-(2-chloro-3-fluorophenoxy)benzaldehyde .
- Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., 320-43-4) exhibit higher lipophilicity due to the CF₃ group, whereas benzyloxy derivatives (e.g., 172932-10-4) may have reduced solubility .
- Thermal Stability : Simpler halogenated benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) demonstrate higher melting points, suggesting greater crystallinity .
Biological Activity
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in antifungal and antibacterial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde moiety substituted with chlorine and fluorine atoms, which can significantly influence its biological activity. The presence of halogen atoms often enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.
Antifungal Activity
Research indicates that this compound exhibits promising antifungal properties. A study evaluated its efficacy against Candida albicans, revealing that compounds with similar structural features demonstrated significant inhibition of fungal growth. The IC50 values for related compounds ranged from 8.1 to 57.7 μM, suggesting that modifications in substituents can lead to enhanced antifungal activity .
Table 1: Antifungal Activity of Related Compounds
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | - | 48.9 | Moderate |
| Compound 2 | - | 35.8 | Low |
| Compound 3 | - | 53.0 | Moderate |
| Compound 4 | - | 8.1 | High |
Antibacterial Activity
The compound also shows antibacterial properties against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, with MIC values ranging from 1 to 8 µg/mL for Gram-positive bacteria .
Table 2: Antibacterial Activity Against Common Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1–2 | High |
| Escherichia coli | 2–8 | Moderate |
The mechanisms underlying the biological activity of this compound have been explored in several studies. It is believed that the halogen substituents contribute to membrane disruption in bacterial cells, leading to increased permeability and eventual cell death . Additionally, some studies suggest that these compounds may inhibit key metabolic pathways in fungi, disrupting their growth and reproduction .
Case Studies
- Antifungal Efficacy : A study conducted on various chalcone derivatives, including those similar to this compound, demonstrated effective inhibition against C. albicans. The structural modifications were correlated with varying degrees of activity, emphasizing the importance of specific substituent patterns for enhanced efficacy .
- Antibacterial Testing : Another investigation assessed the antibacterial properties of several chalcone derivatives against multiple bacterial strains. The results indicated that compounds with higher hydrophobicity and specific halogen substitutions exhibited superior antibacterial effects, reinforcing the significance of molecular structure in determining biological activity .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-chloro-2-fluorobenzaldehyde (or similar aldehydes) with 3-chloro-4-fluorophenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Yield optimization focuses on:
- Catalyst use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
- Purification : HPLC with reverse-phase columns achieves >95% purity, as validated by retention time (0.75 min) and LCMS (m/z 245 [M+H]⁺) .
- Scale-up : Continuous flow reactors improve reproducibility for gram-scale synthesis .
Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- LCMS/HPLC : Confirm molecular weight (m/z 245) and purity (retention time 0.75 min under SQD-FA05 conditions) .
- NMR : ¹H/¹³C NMR resolves substituent positions on the aromatic rings (e.g., chloro, fluoro, phenoxy groups) .
- X-ray crystallography : ORTEP-III software generates 3D structural models to validate stereochemistry .
Q. Q3. How does the electronic nature of substituents influence the compound’s reactivity?
Methodological Answer: The electron-withdrawing chloro and fluoro groups deactivate the benzene ring, directing electrophilic substitution to the ortho/para positions relative to the aldehyde. Computational studies (DFT) predict reaction sites, while Hammett constants (σ⁺ for Cl: +0.11, F: +0.06) quantify substituent effects on reaction rates .
Advanced Research Questions
Q. Q4. What are the degradation pathways of this compound under environmental or photolytic conditions?
Methodological Answer: Photolysis studies under simulated sunlight (pH 7) reveal a half-life of 36–43.5 hours. Major degradation products include:
| Degradant | Formation Pathway |
|---|---|
| Z-isomer (~20%) | Photoisomerization |
| Tricyclic product (~45%) | Internal cyclization |
| 4-Chloro-2-(1H-triazol-5-yl)benzaldehyde (~50%) | Ring-opening and oxidation . |
Q. Q5. How can computational modeling predict biological target interactions for this compound?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes (e.g., cytochrome P450). The trifluoromethyl and chloro groups enhance hydrophobic interactions, while the aldehyde forms hydrogen bonds. A case study showed IC₅₀ = 2.3 µM against kinase targets, validated by SPR assays .
Q. Q6. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 1.5–5 µM) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed ATP concentrations (1 mM) in kinase assays.
- Control compounds : Use staurosporine as a positive control .
- Meta-analysis : Pool data from >10 studies to identify outliers .
Structural and Functional Insights
Q. Q7. How do structural analogs compare in reactivity and bioactivity?
Methodological Answer: A comparative analysis of analogs reveals:
| Analog | Similarity Index | Key Feature |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)phenol | 0.88 | Enhanced lipophilicity |
| 3-Chloro-4-trifluoromethylphenol | 0.88 | Improved enzyme inhibition |
| 2-Chloro-5-(trifluoromethyl)phenol | 0.86 | Reduced metabolic stability . |
Q. Q8. What is the role of the phenoxy group in modulating solubility and membrane permeability?
Methodological Answer: The phenoxy group increases logP (experimental: 3.2), enhancing membrane permeability but reducing aqueous solubility. Co-solvents (e.g., DMSO/PEG 400) or prodrug strategies (e.g., esterification) improve bioavailability .
Experimental Design Considerations
Q. Q9. How should researchers design stability studies for long-term storage?
Methodological Answer:
Q. Q10. What in vitro assays are most suitable for evaluating anticancer potential?
Methodological Answer:
- Cytotoxicity : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Target engagement : Western blot for caspase-3 cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
